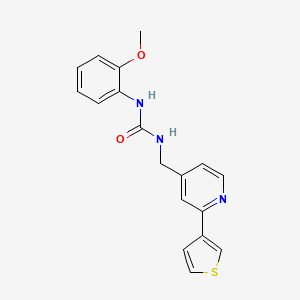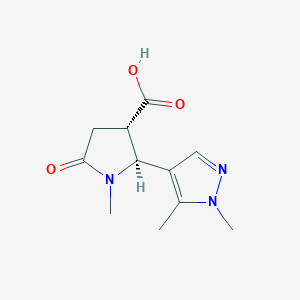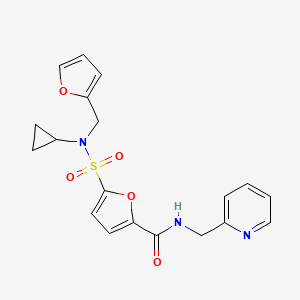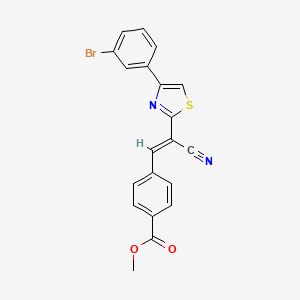
1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiacetylcholinesterase Activity :
- A study by Vidaluc et al. (1995) explored the antiacetylcholinesterase activities of a series of urea derivatives. While the specific compound was not directly studied, this research provides insights into the potential neurological applications of similar compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Enzymatic Acylation in Green Chemistry :
- Research by Simeó et al. (2009) demonstrated the enzymatic acylation of nucleosides using green solvents. This study provides a perspective on the environmentally friendly applications of urea derivatives in biochemical processes (Simeó et al., 2009).
Synthesis and Structural Analysis :
- Sarantou and Varvounis (2022) conducted a study focusing on the synthesis and structural analysis of a similar urea compound. This research is relevant for understanding the chemical properties and potential applications of urea derivatives in material science (Sarantou & Varvounis, 2022).
Conformational and Tautomeric Control :
- A study by Kwiatkowski et al. (2019) examined the conformational equilibrium and tautomerism of urea derivatives, highlighting their potential in molecular sensing and other applications where conformational state control is crucial (Kwiatkowski et al., 2019).
ROCK Inhibitors in Cancer Research :
- Pireddu et al. (2012) investigated pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2), which are significant in cancer research. Such studies indicate the potential of urea derivatives in developing new cancer treatments (Pireddu et al., 2012).
Protein Kinase Inhibitors in Cardiology :
- Research by Hashimoto et al. (2001) explored the role of protein kinase C and KATP channels in reducing infarct size, using urea derivatives as free radical scavengers. This highlights the potential role of these compounds in cardiac health (Hashimoto et al., 2001).
Anticancer and Enzyme Inhibition :
- A study by Mustafa et al. (2014) synthesized various urea derivatives and evaluated their anticancer properties and enzyme inhibition capabilities, suggesting their use in cancer treatment and biochemical research (Mustafa et al., 2014).
DNA Binding and Cytotoxicity :
- Mushtaque et al. (2016) focused on the DNA binding properties and cytotoxicity of a similar urea compound. This study is crucial for understanding the interactions of urea derivatives with biological macromolecules and their potential therapeutic applications (Mushtaque et al., 2016).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-15(17)21-18(22)20-11-13-6-8-19-16(10-13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKOWZAYVBQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)



![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)
![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)

